molecular formula C15H13FN2O4S B2431799 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 878471-37-5

2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B2431799
CAS No.: 878471-37-5
M. Wt: 336.34
InChI Key: MZYZNQLRFFATGQ-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C14H11FN2O3S This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a nitrophenylacetamide moiety

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes such asmacrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is a key process in various physiological and pathological conditions.

Mode of Action

It’s likely that the compound interacts with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s activity . The presence of the fluorophenyl and nitrophenyl groups might contribute to the compound’s binding affinity and selectivity .

Biochemical Pathways

Given its potential target, it may influence pathways related toextracellular matrix degradation . This could have downstream effects on processes such as tissue remodeling, inflammation, and disease progression.

Pharmacokinetics

fluorophenyl and nitrophenyl could influence these properties. For instance, the fluorine atom in the fluorophenyl group could enhance the compound’s metabolic stability, while the nitro group could impact its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. If the compound acts as an inhibitor of macrophage metalloelastase, it could potentially reduce the degradation of extracellular matrix proteins . This could result in the modulation of various cellular processes, including cell migration, proliferation, and differentiation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its binding to the target. Additionally, the presence of other biomolecules could compete with the compound for binding to the target, potentially affecting its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the fluorophenyl sulfanyl intermediate.

    Coupling with Methoxy-Nitrophenyl Acetamide: The intermediate is then coupled with 2-methoxy-4-nitrophenyl acetamide under suitable conditions, often involving a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-22-14-8-11(18(20)21)4-7-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYZNQLRFFATGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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